molecular formula C8H12ClN3 B1396086 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride CAS No. 1187830-72-3

4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

货号: B1396086
CAS 编号: 1187830-72-3
分子量: 185.65 g/mol
InChI 键: CYAAPSYFJHARCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the cyclization of 2-aminopyridine with a suitable aldehyde under acidic conditions . The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the pure product .

化学反应分析

Types of Reactions

4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyridopyrimidines .

科学研究应用

Anticancer Properties

Research has indicated that derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds exhibit significant anticancer activity. Specifically, these compounds have been studied for their ability to inhibit key signaling pathways involved in tumor growth and proliferation.

  • Mechanism of Action : The compound acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both of which are critical in cancer cell survival and growth. Inhibiting these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Case Study : A study identified a specific derivative (compound 11f) that displayed high selectivity against PI3K isoforms and demonstrated efficacy in vivo in models of autoimmune diseases and leukocyte malignancies . This suggests that 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride could be developed further as a targeted cancer therapy.

Inhibition of KRAS Mutations

Recent research has explored the use of tetrahydropyrido derivatives as inhibitors of KRAS mutations, particularly the G12C mutation associated with various cancers. By targeting these mutations, the compounds may help overcome resistance mechanisms that tumors develop against standard therapies .

Chemical Optimization and Synthesis

The optimization of this compound has been a focus for researchers looking to enhance its pharmacological properties:

  • Structural Modifications : Various studies have reported modifications to the core structure to improve potency and selectivity against specific kinases. For example, alterations in substituents on the pyrimidine ring have been shown to significantly impact biological activity .
  • Synthesis Techniques : Innovative synthetic routes have been developed to produce this compound efficiently while maintaining high purity levels. These methods often involve multi-step synthesis strategies that incorporate modern organic chemistry techniques.

Toxicology and Safety Assessments

As with any new pharmaceutical candidate, thorough toxicological assessments are essential. Initial studies indicate that while the compound exhibits potent biological activity, it is crucial to evaluate its safety profile through rigorous preclinical testing before advancing to clinical trials.

Data Summary Table

Application Area Description References
Anticancer PropertiesInhibits PI3K and mTOR pathways; promotes apoptosis in cancer cells
KRAS Mutation InhibitionTargets G12C KRAS mutations; potential for overcoming drug resistance
Chemical OptimizationStructural modifications enhance potency and selectivity
ToxicologyPreclinical safety assessments requiredN/A

作用机制

The mechanism of action of 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets such as receptor tyrosine kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that lead to cell proliferation and survival . This makes it a potential candidate for the treatment of cancers and other proliferative diseases .

相似化合物的比较

Similar Compounds

  • 4-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • 2-(Pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
  • 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Uniqueness

4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its methyl group at the 4-position and the tetrahydropyrido ring system contribute to its selective binding properties and potential therapeutic applications .

生物活性

4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (CAS No. 1187830-72-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₈H₁₂ClN₃
  • Molecular Weight : 185.65 g/mol
  • CAS Number : 1187830-72-3
  • Purity : Typically ≥98% for research applications.

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for further research in various therapeutic areas.

Antitumor Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines are effective as antitumor agents. They have been studied for their ability to inhibit tyrosine kinases and other pathways involved in cancer progression. For instance, compounds related to this scaffold have shown promise in treating mammary neoplasms and other cancers due to their ability to interfere with cellular signaling pathways involved in tumor growth and metastasis .

Antiparasitic Activity

The compound's structural analogs have demonstrated significant antiparasitic activity. For example, studies on related compounds indicated effective inhibition of Plasmodium falciparum, the causative agent of malaria. The efficacy was measured using EC50 values (the concentration required to inhibit 50% of the parasites), with some analogs showing values as low as 0.004 μM .

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-methyl derivatives is crucial for optimizing its biological activity:

Substituent Activity (EC50) Comments
Unsubstituted0.577 μMDecreased activity compared to methylated versions.
N-methyl substitution0.064 μMSignificantly increased potency.
2-pyridyl substitution0.038 μMRetained moderate activity but reduced metabolic stability.
Fluorinated analogs0.004 μMEnhanced activity noted with specific substitutions.

This table highlights how specific modifications to the pyrido[3,4-d]pyrimidine scaffold can enhance or reduce biological activity.

Case Study 1: Antitumor Efficacy

A study published in MDPI explored the antitumor properties of various pyrido[2,3-d]pyrimidin-7(8H)-one derivatives. The study found that certain methylated derivatives exhibited potent inhibition against breast cancer cell lines through modulation of signaling pathways associated with cell proliferation and survival .

Case Study 2: Antiparasitic Activity Against Malaria

In a comparative study focusing on antiparasitic activity against P. falciparum, several derivatives were synthesized and tested. The most potent compound exhibited an EC50 value of 0.004 μM, demonstrating a promising lead for further development against malaria .

属性

IUPAC Name

4-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.ClH/c1-6-7-2-3-9-4-8(7)11-5-10-6;/h5,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAAPSYFJHARCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNCC2=NC=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717240
Record name 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-72-3
Record name 4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Reactant of Route 6
4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。